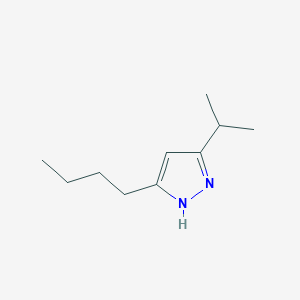
3-Butyl-5-isopropyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazole, 3-butyl-5-(1-methylethyl)- is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2. This compound is part of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole, 3-butyl-5-(1-methylethyl)- typically involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds. One common method includes the reaction of butylhydrazine with 3-methyl-2-butanone under acidic conditions to form the desired pyrazole ring .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and yield. The use of catalysts such as palladium or copper can enhance the efficiency of the cyclization process .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Pyrazole, 3-butyl-5-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding hydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or alkylating agents like methyl iodide.
Major Products:
Oxidation: Pyrazole oxides.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or alkylated pyrazoles.
Aplicaciones Científicas De Investigación
1H-Pyrazole, 3-butyl-5-(1-methylethyl)- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor in various biological pathways.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 1H-Pyrazole, 3-butyl-5-(1-methylethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
- 1H-Pyrazole, 3-butyl-5-methyl-
- 1H-Pyrazole, 3-butyl-5-ethyl-
- 1H-Pyrazole, 3-butyl-5-propyl-
Comparison: 1H-Pyrazole, 3-butyl-5-(1-methylethyl)- is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and binding affinities to molecular targets .
Propiedades
Fórmula molecular |
C10H18N2 |
|---|---|
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
5-butyl-3-propan-2-yl-1H-pyrazole |
InChI |
InChI=1S/C10H18N2/c1-4-5-6-9-7-10(8(2)3)12-11-9/h7-8H,4-6H2,1-3H3,(H,11,12) |
Clave InChI |
USRQPDZROQQCJA-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC(=NN1)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


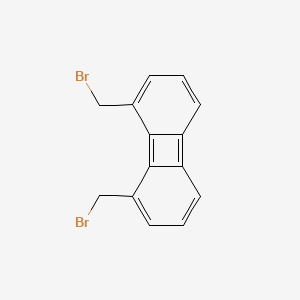
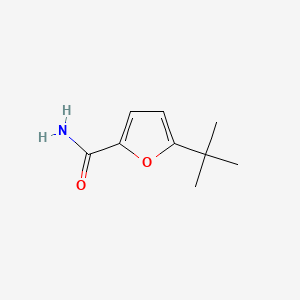
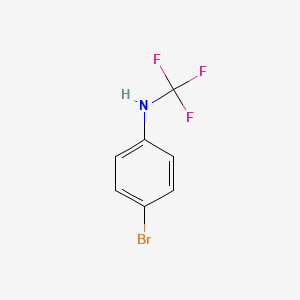
![4-[(But-2-en-1-yl)oxy]aniline](/img/structure/B13946124.png)
![5-bromo-2-chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13946126.png)
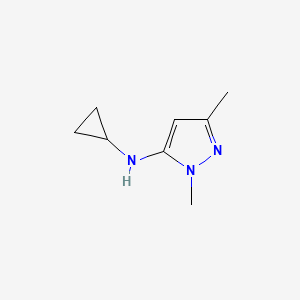
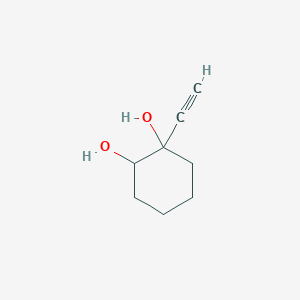

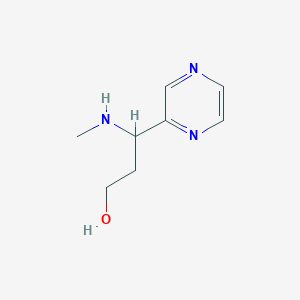
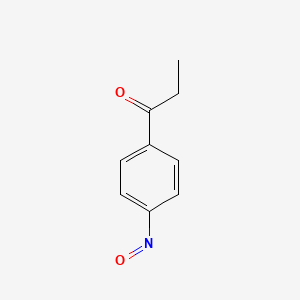
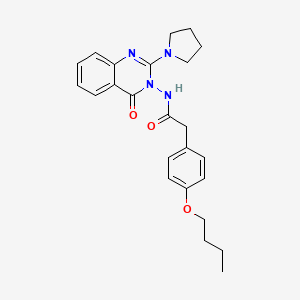


![8-Phenyl-7-thia-1,5-diazabicyclo[4.3.0]nona-2,5-dien-4-one](/img/structure/B13946182.png)
